![molecular formula C15H19FN2O2S B2661042 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864976-52-3](/img/structure/B2661042.png)

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

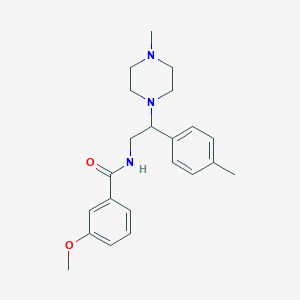

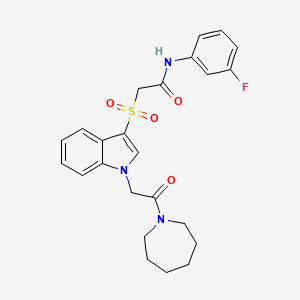

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The specific compound you mentioned also contains a fluoro group and a methoxyethyl group attached to the benzothiazole ring, and a pivalamide group attached to the nitrogen atom of the thiazole ring.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using techniques such as NMR and MS spectral analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups.Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazole derivatives can be influenced by factors such as solvent polarity . For example, the degree of charge transfer in these compounds can increase with an increase in solvent polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by the presence of different functional groups. For example, the introduction of a fluoro group can increase the compound’s lipophilicity, which can affect its biological activity .Wissenschaftliche Forschungsanwendungen

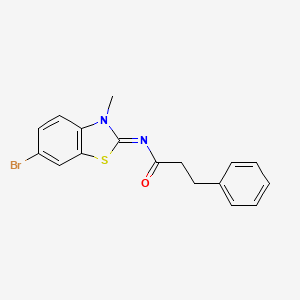

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide:

Organic Light Emitting Diodes (OLEDs)

This compound can be utilized in the development of OLEDs due to its unique photophysical properties. The presence of fluorine and methoxyethyl groups can enhance the electron-donating and electron-withdrawing capabilities, which are crucial for efficient light emission. OLEDs are widely used in display technologies, including smartphones, televisions, and wearable devices .

Organic Field-Effect Transistors (OFETs)

The compound’s structure, featuring a benzo[d]thiazole core, makes it a potential candidate for use in OFETs. These transistors are essential components in flexible electronics and sensors. The compound’s ability to act as a p-type semiconductor can improve the performance and stability of OFET devices .

Photovoltaic Cells

Due to its strong light-absorbing properties, this compound can be explored for use in organic photovoltaic cells. These cells convert sunlight into electricity and are a key technology in renewable energy. The compound’s molecular structure can be optimized to enhance the efficiency of light absorption and charge transport .

Fluorescent Probes

The compound’s fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Fluorescent probes are used to detect and visualize specific biomolecules within cells and tissues, aiding in medical diagnostics and research. The compound’s stability and brightness are advantageous for high-resolution imaging .

Antimicrobial Agents

The benzo[d]thiazole moiety in the compound has been associated with antimicrobial activity. This compound can be investigated for its potential to act as an antimicrobial agent against various bacterial and fungal pathogens. Such agents are crucial in developing new treatments for infections, especially those resistant to existing antibiotics .

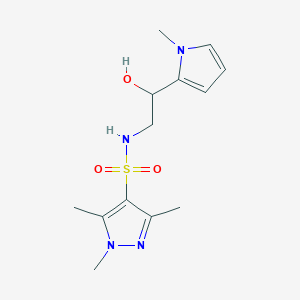

Chemical Sensors

The compound’s sensitivity to environmental changes can be harnessed in the development of chemical sensors. These sensors can detect specific chemicals or changes in the environment, making them useful in industrial monitoring, environmental protection, and healthcare applications .

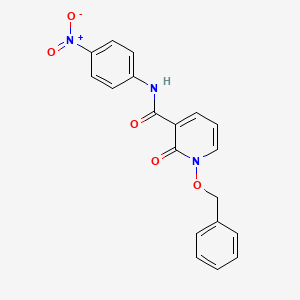

Catalysts in Organic Synthesis

The compound can serve as a catalyst in various organic synthesis reactions. Its unique structure can facilitate specific chemical transformations, making it valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Catalysts are essential for improving the efficiency and selectivity of chemical processes .

Drug Development

Given its structural features, the compound can be explored for potential therapeutic applications. It can be used as a lead compound in drug development, particularly for targeting specific enzymes or receptors involved in diseases. The compound’s ability to interact with biological targets can be optimized to develop new medications .

These applications highlight the versatility and potential of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide in various scientific research fields. Each application leverages the compound’s unique chemical properties to address specific technological and medical challenges.

OLED display application of 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester derivative D–A–D 2H-benzo[d][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindolines

Eigenschaften

IUPAC Name |

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2S/c1-15(2,3)13(19)17-14-18(7-8-20-4)11-6-5-10(16)9-12(11)21-14/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGHYAAXZWTHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2660961.png)

![5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2660966.png)

![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2660979.png)

![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2660980.png)